molecular formula C15H14N2O2S B5088245 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide

Cat. No.: B5088245
M. Wt: 286.4 g/mol
InChI Key: CTVIOMASKMTCSY-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide involves its interaction with various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and neurological disorders, respectively. It has also been found to interact with certain receptors such as the cannabinoid receptors, which are involved in pain management and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, which are attributed to its ability to inhibit the activity of certain enzymes involved in these processes. In addition, it has been shown to have neuroprotective effects and can improve cognitive function in certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, which can help in understanding the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.

Future Directions

There are several future directions that can be explored in the study of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide. One of the areas that can be explored is the development of new synthetic methods that can improve the yield and purity of the compound. In addition, further studies can be carried out to understand the underlying mechanisms of its anti-inflammatory, anti-cancer, and neuroprotective effects, which can help in the development of new drugs for the treatment of various diseases. Furthermore, the potential applications of this compound in the field of agriculture can also be explored.

Synthesis Methods

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been carried out using different methods. One of the most commonly used methods involves the reaction of 4,6-dimethylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole and acetic anhydride to produce the final product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential applications in the field of agriculture as a pesticide and herbicide.

Properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-5-10(2)14-11(8-19-12(14)6-9)7-13(18)17-15-16-3-4-20-15/h3-6,8H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVIOMASKMTCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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